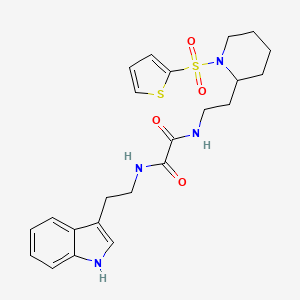

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H28N4O4S2 and its molecular weight is 488.62. The purity is usually 95%.

BenchChem offers high-quality N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Lipoxygenase Inhibition

Oxalamide derivatives have been studied for their ability to inhibit lipoxygenase, an enzyme involved in the metabolism of polyunsaturated fatty acids. Lipoxygenase inhibitors are of interest for their potential anti-inflammatory and anticancer properties .

Synthesis Methods

Research has been conducted on sustainable synthesis methods for oxalamides, including acceptorless dehydrogenative coupling of ethylene glycol with amines . These methods are important for the efficient production of oxalamide derivatives for various applications.

Anti-Influenza Drugs

Some oxalamide derivatives have been evaluated as potential inhibitors of neuraminidase, an enzyme critical for the replication of influenza viruses. This makes them candidates for research and development of anti-influenza drugs .

Molecular Docking Studies

Oxalamide derivatives may be used in molecular docking studies to predict how a drug interacts with its target protein. This is crucial in drug design and discovery processes .

Biological Evaluation

The biological activity of oxalamide derivatives is often evaluated to determine their potential as therapeutic agents. This includes assessing their pharmacological effects and safety profiles .

Chemical Synthesis

Oxalamides can be synthesized through various chemical reactions, including catalyzed acceptorless dehydrogenative coupling. The scope of these methods extends to the synthesis of mixed oxalamides, which can have diverse applications in pharmaceuticals and materials science .

Mechanism of Action

Target of Action

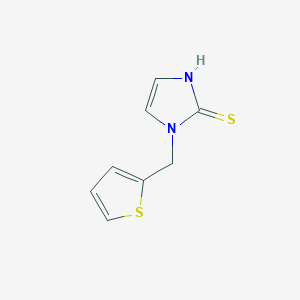

The primary targets of this compound are currently unknown. The compound is a complex structure that includes an indole and a thiophene moiety, which are common structural motifs in many biologically active compounds . .

Mode of Action

Based on the presence of the indole and thiophene moieties, it can be speculated that the compound may interact with various enzymes or receptors in the body, leading to changes in cellular function .

Biochemical Pathways

Without specific target identification, it is challenging to accurately summarize the biochemical pathways affected by this compound. Both indole and thiophene moieties are known to interact with various biochemical pathways, potentially affecting processes such as signal transduction, enzyme activity, and gene expression .

Future Directions

properties

IUPAC Name |

N'-[2-(1H-indol-3-yl)ethyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4S2/c28-22(24-12-10-17-16-26-20-8-2-1-7-19(17)20)23(29)25-13-11-18-6-3-4-14-27(18)33(30,31)21-9-5-15-32-21/h1-2,5,7-9,15-16,18,26H,3-4,6,10-14H2,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVVRSUECGLHPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one](/img/structure/B2942509.png)

![methyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2942512.png)

![N-[(2-methylpropyl)carbamoyl]isoleucine](/img/structure/B2942516.png)